Adrenosterone

描述

Historical Discovery and Early Investigations

Adrenosterone was first isolated in 1936 by Tadeus Reichstein and his colleagues at the Pharmaceutical Institute in Basel, Switzerland. wikipedia.org This discovery was a part of broader research into the chemical constituents of the adrenal cortex, which earned Reichstein a Nobel Prize. musculoskeletalkey.com Initially, the compound was referred to as "Reichstein's substance G". wikipedia.orgnih.gov

The isolation of this compound was a significant step in understanding the complex array of hormones produced by the adrenal glands. nih.gov Early investigations focused on determining its chemical structure and biological activity. It was identified as a steroid with a C19 androstane (B1237026) skeleton, but with a unique oxygen function at the 11th carbon position. nih.govchemicalbook.com Initial studies revealed that this compound possesses weak androgenic effects. wikipedia.orgcymitquimica.com This early work established it as a minor adrenal androgen and set the stage for further research into the metabolism and physiological roles of 11-oxygenated steroids. oup.comrupahealth.com

Nomenclature and Chemical Classification within Steroids

The systematic naming and classification of this compound are essential for understanding its chemical properties and biological functions.

Androst-4-ene-3,11,17-trione as a Representative Androstanoid

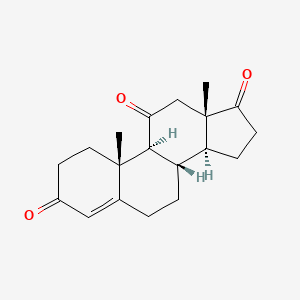

The formal chemical name for this compound is androst-4-ene-3,11,17-trione. wikipedia.orgnist.gov This name provides a detailed description of its molecular structure:

Androstane : This root indicates that it is a C19 steroid, the foundational structure for all androgens. nih.govnih.gov

-4-ene : This signifies a double bond between the 4th and 5th carbon atoms. nih.gov

-3,11,17-trione : This indicates the presence of three ketone groups at positions 3, 11, and 17 of the steroid nucleus. nih.govchemicalbook.com

As an androstanoid, this compound is classified within the family of C19 steroids. nih.govchemicalbook.com This places it in the same broad category as testosterone (B1683101), though its specific functional groups result in different biological activities. cymitquimica.com

Context of 11-Oxygenated C19 Steroids

This compound is a key member of the 11-oxygenated C19 steroids, a group of androgens primarily synthesized in the adrenal glands. oup.comrupahealth.comoup.com The defining feature of this steroid subclass is an oxygen atom at the C-11 position, a result of the action of the enzyme 11β-hydroxylase (CYP11B1), which is predominantly found in the adrenal cortex. rupahealth.com

Structure

3D Structure

属性

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRPTBIGEANTGU-IRIMSJTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020915, DTXSID801019311 | |

| Record name | (+/-)-Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adrenosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

382-45-6, 911474-75-4, 82043-34-3 | |

| Record name | Adrenosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Androstene-3,11,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADRENOSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-4-ene-3,11,17-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adrenosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Production of Adrenosterone

Adrenal Cortex as the Primary Site of Synthesis

The synthesis of adrenosterone occurs almost exclusively within the adrenal glands, specifically in the adrenal cortex. wikipedia.orgwikipedia.org The adrenal cortex is anatomically and functionally divided into three distinct zones: the outer zona glomerulosa, the middle zona fasciculata, and the inner zona reticularis. wikipedia.orgresearchgate.net The zona reticularis is the primary site for the production of adrenal androgens, including dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577), and the precursors to this compound. wikipedia.orgwikipedia.orgoup.com The unique enzymatic makeup of the zona reticularis, particularly its high expression of certain enzymes and low expression of others, funnels steroid precursors toward androgen synthesis. oup.comnih.gov This zonal specialization ensures the efficient and regulated production of different classes of steroid hormones, with the zona reticularis dedicated to androgen output. oup.com

Enzymatic Pathways in this compound Biosynthesis

The creation of this compound from its precursor, androstenedione, is a two-step enzymatic process that involves both hydroxylation and oxidation, highlighting the intricate and compartmentalized nature of steroid synthesis within the adrenal cells. nih.gov

Contrary to some classifications, the biosynthesis of this compound from its immediate precursor, 11β-hydroxyandrostenedione, is catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), not type 1. Research demonstrates that 11β-HSD2 is responsible for the dehydrogenation (oxidation) of the 11-hydroxy group of 11β-hydroxyandrostenedione to an 11-keto group, thereby forming this compound (11-ketoandrostenedione). nih.govnih.gov Conversely, 11β-HSD1 primarily catalyzes the reverse reaction, converting 11-keto steroids (like this compound) back into their 11-hydroxy forms. nih.govnih.govwikipedia.org This enzymatic action is the final step in the specific pathway leading to this compound. nih.gov

The initial and rate-limiting step in the conversion of androstenedione to this compound is mediated by a key member of the cytochrome P450 superfamily, CYP11B1, also known as 11β-hydroxylase. nih.govoup.comresearchgate.net This mitochondrial enzyme catalyzes the 11β-hydroxylation of androstenedione, attaching a hydroxyl group at the 11th carbon position to form the intermediate compound 11β-hydroxyandrostenedione. nih.govnih.govoup.com The expression of CYP11B1 is characteristic of the adrenal cortex, which is why the synthesis of 11-oxygenated androgens like this compound is localized to this gland. nih.govoup.com Studies have shown that CYP11B1 has a high affinity and turnover rate for androstenedione, suggesting this is a significant and favored pathway in adrenal androgen metabolism. nih.govresearchgate.net

Interactive Table 1: Enzymatic Pathway of this compound Biosynthesis

| Step | Precursor | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Androstenedione | Cytochrome P450 11B1 (CYP11B1) | 11β-Hydroxyandrostenedione | Mitochondria nih.gov |

| 2 | 11β-Hydroxyandrostenedione | 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | This compound | Endoplasmic Reticulum nih.govnih.gov |

Developmental and Physiological Regulation of this compound Production

The production of this compound is not static but is subject to complex developmental and physiological control, primarily orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis. oup.com The principal regulator of adrenal androgen synthesis, including the precursors to this compound, is the Adrenocorticotropic hormone (ACTH). frontiersin.orgclevelandclinic.orgnih.gov Secreted by the pituitary gland, ACTH stimulates cells in the zona fasciculata and zona reticularis to increase steroid hormone production. nih.govnih.gov The release of ACTH itself is controlled by the hypothalamus and a negative feedback loop involving cortisol. clevelandclinic.orgnih.gov

Adrenal androgen production follows a distinct age-related pattern. sav.sk A significant developmental event known as adrenarche marks a maturational increase in the synthesis of adrenal androgens. nih.govendocrine.org Typically occurring around the ages of 6 to 8, adrenarche is characterized by the growth and functional development of the zona reticularis, leading to a rise in circulating levels of DHEA, androstenedione, and consequently, this compound. nih.govendocrine.orgchildrenshospital.org This process is independent of the onset of puberty (gonadarche) and contributes to early androgen-dependent changes, such as the development of pubic hair. nih.govchildrenshospital.org The precise triggers for adrenarche are still under investigation, but the process involves a shift in the adrenal gland's enzymatic machinery to favor androgen production. nih.govendocrine.org

Interactive Table 2: Key Regulators of this compound Production

| Regulator | Source | Primary Action | Effect on this compound Synthesis |

|---|---|---|---|

| Adrenocorticotropic Hormone (ACTH) | Anterior Pituitary Gland | Stimulates steroidogenic enzyme activity in the adrenal cortex nih.govnih.gov | Increases production |

| Developmental Changes (Adrenarche) | Intrinsic Adrenal Maturation | Increased size and activity of the zona reticularis nih.govendocrine.org | Increases production starting in mid-childhood |

Metabolism and Catabolic Pathways of Adrenosterone

Major Human Metabolites and Their Excretion Profiles

Upon entering the human system, Adrenosterone undergoes extensive metabolism, resulting in the formation of several key metabolites that are primarily excreted in the urine. nih.govnih.gov Research has identified four principal metabolites: 11β-hydroxyandrosterone (OHA), 11β-hydroxyetiocholanolone (OHE), 11-oxoandrosterone (KA), and 11-oxoetiocholanolone (KE). nih.govnih.govresearchgate.net These metabolites are typically found in urine as glucuronide and sulfate (B86663) conjugates. researchgate.net

Studies involving the oral administration of this compound have shown that these metabolites are detectable in urine for a significant period, with excretion levels peaking within hours of administration. researchgate.net The detection and quantification of these metabolites are crucial in various fields, including clinical endocrinology and anti-doping research. nih.govnih.gov

11β-Hydroxyandrosterone (OHA)

11β-hydroxyandrosterone (OHA) is a significant metabolite of this compound. nih.govnih.gov Its chemical structure is 3α,11β-dihydroxy-5α-androstan-17-one. oup.com Following the administration of this compound, a substantial increase in the urinary excretion of OHA is observed. nih.gov This metabolite is a key marker in studies investigating this compound metabolism. nih.govnih.gov

11β-Hydroxyetiocholanolone (OHE)

Similar to OHA, 11β-hydroxyetiocholanolone (OHE) is another major urinary metabolite of this compound. nih.govnih.gov Its chemical name is 3α,11β-dihydroxy-5β-androstan-17-one. oup.com The excretion of OHE also increases significantly after this compound intake. nih.gov The ratio of OHA to OHE in urine can be a useful indicator in certain analytical contexts. nih.gov

11-Oxoandrosterone (KA)

11-Oxoandrosterone (KA), also known as 11-ketoandrosterone, is formed through the metabolic reduction of this compound. nih.govnih.gov Its systematic name is 3α-hydroxy-5α-androstane-11,17-dione. wikipedia.org Increased urinary levels of KA are another hallmark of this compound administration. nih.gov

11-Oxoetiocholanolone (KE)

The fourth major metabolite, 11-oxoetiocholanolone (KE), is an isomer of KA with a 5β-configuration. nih.govoup.com It is also referred to as 11-ketoetiocholanolone. medchemexpress.com Its presence in urine, along with the other three metabolites, provides a comprehensive picture of this compound's metabolic breakdown. nih.govnih.gov

| Metabolite Name | Abbreviation | Chemical Name |

| 11β-Hydroxyandrosterone | OHA | 3α,11β-dihydroxy-5α-androstan-17-one |

| 11β-Hydroxyetiocholanolone | OHE | 3α,11β-dihydroxy-5β-androstan-17-one |

| 11-Oxoandrosterone | KA | 3α-hydroxy-5α-androstane-11,17-dione |

| 11-Oxoetiocholanolone | KE | 3α-hydroxy-5β-androstane-11,17-dione |

Conversion to Biologically Active Metabolites

Beyond its breakdown into excretory products, this compound serves as a prohormone, being converted into a more potent androgen, 11-ketotestosterone (B164220) (11-KT). wikipedia.orgsemanticscholar.org This conversion is a critical aspect of its biological activity.

Formation of 11-Ketotestosterone (11-KT) via 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

The transformation of this compound to 11-ketotestosterone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). semanticscholar.orgresearchgate.net This enzyme reduces the 17-keto group of this compound to a 17β-hydroxyl group, resulting in the formation of 11-KT. semanticscholar.org Different isoforms of 17β-HSD, such as 17β-HSD type 5 (also known as AKR1C3), are involved in this conversion, which can occur in various peripheral tissues. researchgate.netmdpi.com

The formation of 11-KT from this compound is a significant metabolic pathway as 11-KT itself is a potent androgen, comparable in activity to testosterone (B1683101). wikipedia.orgnih.gov This conversion highlights the indirect androgenic potential of this compound.

| Precursor | Enzyme | Product |

| This compound | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 11-Ketotestosterone (11-KT) |

5α-Reduction Pathways and Formation of 11-Ketodihydrotestosterone (B1662675) (11-KDHT)

A significant metabolic route for this compound involves its conversion to more potent androgens through a series of reduction reactions. This compound can be metabolized to 11-ketotestosterone (11-KT). Subsequently, 11-KT undergoes 5α-reduction to form 11-ketodihydrotestosterone (11-KDHT), a potent androgen. nih.govnih.gov

The enzyme responsible for the 5α-reduction of 11-ketotestosterone is steroid 5α-reductase 2 (SRD5A2). researchgate.net This conversion is a critical step as 11-KDHT has been shown to be a full agonist of the androgen receptor, with activity comparable to dihydrotestosterone (B1667394) (DHT) at certain concentrations. nih.gov The pathway from this compound to 11-KDHT represents a significant route for the production of active androgens, particularly in tissues where SRD5A2 is expressed. nih.govresearchgate.net

In addition to the 5α-reduction pathway, 11-ketotestosterone can also be inactivated through 5β-reduction, a reaction catalyzed efficiently by the enzyme AKR1D1. researchgate.net This leads to the formation of 11-ketoetiocholanolone, which is an inactive metabolite. researchgate.net

Glucuronidation and Sulfation of this compound and its Metabolites

Following its initial metabolic conversions, this compound and its various metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate their excretion in urine. researchgate.netkchem.org

Studies on the urinary metabolism of orally administered this compound have identified several key metabolites that are excreted as glucuronide and sulfate conjugates. researchgate.netnih.gov The major metabolites found in urine include 11-oxoandrosterone, 11-oxoetiocholanolone, 11β-hydroxyandrosterone, and 11β-hydroxyetiocholanolone. nih.gov These metabolites are formed through the reduction of the A-ring and the 17-keto group of this compound and its downstream products.

Glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net While the specific UGT isoforms responsible for the direct glucuronidation of this compound have not been fully elucidated, it is known that UGTs such as UGT2B7, UGT2B15, and UGT2B17 are key enzymes in the glucuronidation of androgens and their metabolites. nih.govfrontiersin.org Given the structural similarities, it is plausible that these enzymes are also involved in the conjugation of this compound and its hydroxylated and reduced metabolites. This compound and its metabolites have been observed to be excreted as glucuronidated fractions in human urine. researchgate.netkchem.org

Sulfation, the addition of a sulfonate group, is another important conjugation pathway for steroids, catalyzed by sulfotransferase (SULT) enzymes. nih.gov This process also increases the polarity of the steroid metabolites for excretion. The ratio of glucuronidated to sulfated metabolites of this compound can vary. researchgate.net

Table 1: Major Urinary Metabolites of this compound

| Metabolite | Conjugation State |

|---|---|

| 11β-hydroxyandrosterone | Glucuronide/Sulfate |

| 11β-hydroxyetiocholanolone | Glucuronide/Sulfate |

| 11-oxoandrosterone | Glucuronide/Sulfate |

| 11-oxoetiocholanolone | Glucuronide/Sulfate |

| 3α,17β-dihydroxy-5β-androstan-11-one | Not specified |

| 3α-hydroxyandrost-4-ene-11,17-dione | Not specified |

| 3α,11β-dihydroxyandrost-4-en-17-one | Not specified |

Data sourced from studies on human urinary excretion following this compound administration. nih.gov

Biotransformation by Microbial Systems

Microorganisms, particularly fungi, have demonstrated the ability to metabolize this compound, leading to the formation of various hydroxylated and reduced derivatives. This biotransformation capability is of interest for producing novel steroid compounds.

Fungal Biotransformation (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans is a well-studied organism known for its ability to metabolize a wide range of xenobiotics, including steroids, often mimicking mammalian metabolism. nih.gov When cultured with this compound, Cunninghamella elegans produces a number of metabolites through hydroxylation and reduction reactions. nih.gov

Research has shown that suspended-cell cultures of Cunninghamella elegans can transform this compound into several products. nih.gov These biotransformations highlight the enzymatic versatility of this fungus in modifying the steroid nucleus at various positions.

Novel Metabolite Identification from Microbial Cultures

The biotransformation of this compound by microbial cultures has led to the identification of novel metabolites. For instance, incubation of this compound with Cunninghamella elegans resulted in the isolation and characterization of five metabolites. nih.gov

The identification and structural elucidation of these novel metabolites were achieved through a combination of analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for this purpose. researchgate.netnih.govnih.gov In the case of the metabolites from Cunninghamella elegans, the structures of the new compounds, 9α-hydroxythis compound, 9α-hydroxy-11-ketotestosterone, and 6β-hydroxy-11-ketotestosterone, were definitively established using single-crystal X-ray diffraction analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also crucial for the detection and quantification of these metabolites in culture extracts and for tracking the progress of the biotransformation. researchgate.netkchem.org

**Table 2: Metabolites of this compound Produced by *Cunninghamella elegans***

| Metabolite | Chemical Name | Type of Transformation |

|---|---|---|

| 2 | 9α-hydroxythis compound | Hydroxylation |

| 3 | 11-ketotestosterone | Reduction |

| 4 | 6β-hydroxythis compound | Hydroxylation |

| 5 | 9α-hydroxy-11-ketotestosterone | Hydroxylation, Reduction |

| 6 | 6β-hydroxy-11-ketotestosterone | Hydroxylation, Reduction |

Metabolites identified from suspended-cell cultures of the filamentous fungus Cunninghamella elegans. nih.gov

Enzymatic Interactions and Regulatory Mechanisms Involving Adrenosterone

Adrenosterone as an Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Activity

This compound is recognized as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal for local glucocorticoid regulation. ncats.iowikipedia.org This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. nih.govnih.gov

The primary function of 11β-HSD1 is to catalyze the conversion of hormonally inactive cortisone (B1669442) into active cortisol. nih.govnih.gov This process amplifies local glucocorticoid action within tissues. nih.gov By inhibiting 11β-HSD1, this compound effectively reduces the reactivation of cortisol from cortisone. ncats.iowikipedia.org This inhibition limits the local availability of cortisol to bind to and activate glucocorticoid receptors, thereby modulating downstream physiological responses in a tissue-specific manner. nih.govnih.gov

The mechanism by which this compound hinders 11β-HSD1 activity is believed to be through competitive inhibition. wikipedia.org In this dynamic, this compound competes with the enzyme's natural substrate, cortisone, for binding to the active site. Because both this compound and cortisone are structurally similar steroids, this compound can occupy the enzyme's active site, preventing cortisone from binding and being converted to cortisol. The presence of the 11-keto group on this compound makes it a substrate for the reverse reaction (conversion to 11β-hydroxyandrostenedione), further contributing to its competitive interaction with the cortisone-to-cortisol pathway. biorxiv.org Research into various 11β-HSD1 inhibitors demonstrates the kinetic parameters that govern these interactions.

Table 1: Example of In Vitro Inhibitory Potency for an 11β-HSD1 Inhibitor This table shows data for a novel pyrimidine (B1678525) inhibitor, illustrating the type of kinetic data used to assess enzyme inhibition.

| Compound | IC50 (µM) |

| Compound C (pyrimidine inhibitor) | 0.07 |

| Data sourced from a study on C57BL/6J mice. nih.gov |

Table 2: Apparent Kinetic Parameters of Human HSD11B1 This table displays the enzyme kinetics for the forward (reduction) and reverse (oxidation) reactions catalyzed by HSD11B1 with different substrates.

| Substrate (Forward Reaction) | Product (Reverse Reaction) | Km,app (Substrate) (µM) | Vmax,app (Forward) (µM/h) |

| Cortisone | Cortisol | - | 0.12 |

| 11-Ketoandrostenedione (this compound) | 11β-Hydroxyandrostenedione | - | 0.35 |

| 11-Ketotestosterone (B164220) | 11β-Hydroxytestosterone | 0.21 | 0.05 |

| Vmax values are dependent on transfection efficiency and were normalized for comparison. researchgate.net |

Substrate Specificity for Other Steroidogenic Enzymes

Beyond its inhibitory role, this compound also serves as a precursor, or substrate, for other crucial enzymes in the steroid synthesis cascade.

This compound is a substrate for enzymes with 17β-hydroxysteroid dehydrogenase (17β-HSD) activity. Specifically, the enzyme aldo-keto reductase 1C3 (AKR1C3), which exhibits 17β-HSD activity, efficiently converts the 17-keto group of this compound (11-ketoandrostenedione) into a 17β-hydroxyl group. biorxiv.org This reaction transforms this compound into the potent androgen 11-ketotestosterone. ncats.iobiorxiv.org This conversion is a key step in the 11-oxygenated androgen synthesis pathway.

Steroid 5α-reductase enzymes (SRD5A1 and SRD5A2) act on Δ4,5 steroids, reducing the double bond between carbons 4 and 5. wikipedia.org Their primary substrates include androstenedione (B190577) and testosterone (B1683101). nih.gov this compound (androst-4-ene-3,11,17-trione) shares the core 3-oxo-Δ4-steroid structure required for recognition by these enzymes. wikipedia.org Research indicates that SRD5A1 preferentially metabolizes androstenedione. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound can act as a substrate for 5α-reductase, leading to the formation of 5α-reduced metabolites like 11-keto-androstanedione.

Modulation of Steroid Hormone Homeostasis

By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels in metabolic tissues, which can influence glucose metabolism and adipocyte function. nih.gov This action directly interferes with the hypothalamic-pituitary-adrenal (HPA) axis, a primary system for maintaining steroid homeostasis, by altering local glucocorticoid signaling without necessarily changing systemic circulating levels. fiveable.menih.gov

Simultaneously, its conversion to 11-ketotestosterone directly contributes to the pool of active androgens. biorxiv.org Studies have shown that the inhibition of 11β-HSD1 can lead to a significant increase in the production of 11-ketotestosterone, as this compound is shunted away from reduction by 11β-HSD1 and towards conversion by AKR1C3. biorxiv.org This shift demonstrates a clear interplay between glucocorticoid and androgen metabolism, where the inhibition of one pathway directly enhances the output of another, thereby altering the homeostatic balance between these two classes of steroid hormones.

Table 3: Summary of this compound's Enzymatic Interactions

| Enzyme | Interaction Type | Product(s) (if substrate) | Effect |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibitor / Substrate | 11β-Hydroxyandrostenedione | Reduces local cortisol reactivation. ncats.ionih.gov |

| 17β-Hydroxysteroid Dehydrogenase (e.g., AKR1C3) | Substrate | 11-Ketotestosterone | Increases 11-oxygenated androgen levels. ncats.iobiorxiv.org |

| Steroid 5α-Reductase (SRD5A1/2) | Potential Substrate | 5α-dihydro-adrenosterone (11-keto-androstanedione) | Potential contribution to 5α-reduced steroid pool. |

Physiological and Biological Roles of Adrenosterone and Its Metabolites

Androgenic Activity of 11-Oxygenated Androgens

The androgenic activity of adrenosterone itself is weak; however, its conversion to more potent androgens, particularly 11-ketotestosterone (B164220), is of significant biological relevance. wikipedia.org This group of adrenal-derived steroids, known as 11-oxygenated androgens, contributes to the total androgen pool in the body. oup.combioscientifica.com

The androgen receptor (AR) is a nuclear receptor that mediates the effects of androgens. wikipedia.org Upon binding to an androgen, the receptor undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes. wikipedia.orgkenyon.edu

Studies on the binding affinity of this compound and its primary active metabolite, 11-ketotestosterone, to the androgen receptor have revealed significant differences in their activity:

This compound (11-ketoandrostenedione): Research indicates that this compound has minimal direct androgenic activity and exhibits a low affinity for the androgen receptor. wikipedia.orgnih.gov

11-Ketotestosterone (11-KT): In contrast, 11-ketotestosterone is a potent androgen. oup.com Competitive whole-cell binding assays have shown that 11-KT binds to the human androgen receptor with an affinity comparable to that of testosterone (B1683101). nih.gov Some studies have reported that 11-KT has a subnanomolar affinity for the wild-type androgen receptor. nih.goveur.nl While some data suggests its affinity might be slightly lower than testosterone, it is consistently demonstrated to be an efficacious agonist of the androgen receptor. nih.govkarger.com

The following table summarizes the androgen receptor binding characteristics of these compounds.

| Compound | Androgen Receptor Binding Affinity | Potency |

| This compound | Low | Weak Androgen |

| 11-Ketotestosterone | High (comparable to Testosterone) | Potent Androgen |

The androgenic potency of a steroid is a measure of its ability to produce male characteristics. Dihydrotestosterone (B1667394) (DHT) is generally considered the most potent endogenous androgen, followed by testosterone. wikipedia.org

The androgenic potency of 11-ketotestosterone is considered to be similar to that of testosterone. wikipedia.orgnih.govnih.gov

Furthermore, the 5α-reduced metabolite of 11-ketotestosterone, 11-ketodihydrotestosterone (B1662675) (11-KDHT) , is a highly potent androgen with a potency comparable to that of dihydrotestosterone (DHT). nih.govnih.gov

This compound itself is classified as a steroid hormone with a very weak androgenic effect. wikipedia.org

The relative androgenic potencies are detailed in the table below.

| Androgen | Relative Androgenic Potency |

| Dihydrotestosterone (DHT) | Very High |

| 11-Ketodihydrotestosterone (11-KDHT) | Very High (similar to DHT) nih.govnih.gov |

| Testosterone | High |

| 11-Ketotestosterone (11-KT) | High (similar to Testosterone) wikipedia.orgnih.govnih.gov |

| This compound | Very Low wikipedia.org |

Immunomodulatory Properties

Androgens are recognized as modulators of the immune system. bioscientifica.com

There is substantial evidence pointing to the immunosuppressive role of androgens. nih.govresearchgate.netnih.gov These hormones can influence both innate and adaptive immunity. For instance, androgens can down-regulate systemic immune responses and suppress the production of pro-inflammatory cytokines. nih.govnih.gov Testosterone has been shown to inhibit the production of key inflammatory mediators. nih.gov

Anti-inflammatory Actions

The anti-inflammatory properties of steroids are well-documented, with glucocorticoids being the most prominent examples. nih.gov Androgens are also known to possess anti-inflammatory effects. nih.gov The steroid precursor pregnenolone (B344588) has demonstrated anti-inflammatory actions by suppressing the secretion of inflammatory cytokines. nih.gov

This compound is thought to contribute to anti-inflammatory processes through its potential inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). ncats.iomedchemexpress.com This enzyme is responsible for the conversion of inactive cortisone (B1669442) to the active anti-inflammatory hormone cortisol. ncats.io By inhibiting this enzyme, this compound may indirectly modulate inflammatory responses.

Influence on Metabolic Processes

Androgens play a crucial role in the regulation of metabolic processes, including glucose and energy homeostasis. nih.gov The 11-oxygenated androgens, including metabolites of this compound, have been implicated in various metabolic conditions.

Elevated levels of 11-oxygenated androgens are observed in disorders such as polycystic ovary syndrome (PCOS) and premature adrenarche. karger.comnih.govoup.com In women with PCOS, levels of serum 11-oxygenated androgens have been found to correlate with Body Mass Index (BMI), insulin (B600854) levels, and the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), indicating a link with metabolic risk. karger.com this compound itself has been promoted as a dietary supplement with claims of reducing body fat, which suggests a perceived impact on metabolic processes. wikipedia.orgncats.io

Potential Role in Energy Metabolism

This compound's potential influence on energy metabolism is primarily linked to its function as a competitive inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). ncats.iomedchemexpress.comnih.gov This enzyme is responsible for the conversion of inactive cortisone into the biologically active glucocorticoid, cortisol. medchemexpress.comnih.gov

Cortisol is a central regulator of energy metabolism, with key functions that include:

Promoting gluconeogenesis (the synthesis of glucose) in the liver.

Inducing the breakdown of skeletal muscle protein to provide amino acid precursors for gluconeogenesis.

Facilitating the mobilization of fatty acids from adipose tissue.

Contributing to the deposition of visceral fat.

By inhibiting 11β-HSD1, this compound effectively reduces the local tissue concentrations of active cortisol. medchemexpress.com This mechanism is the basis for its proposed ability to influence body composition by potentially shifting metabolism away from catabolic (muscle breakdown) and fat-storing processes promoted by cortisol. wikipedia.orgncats.ionih.gov The urinary metabolism of this compound results in significantly increased excretion of its metabolites, including 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, and 11-oxoetiocholanolone. nih.gov

| Metabolite | Significance | Reference |

|---|---|---|

| 11-ketotestosterone | The primary, potent androgen in many fish species, derived from this compound. | wikipedia.orgnih.gov |

| 11β-hydroxyandrosterone | A major urinary metabolite following this compound administration in humans. | nih.gov |

| 11β-hydroxyetiocholanolone | A major urinary metabolite following this compound administration in humans. | nih.gov |

| 11-oxoandrosterone | A significant urinary metabolite of this compound. | nih.gov |

Effects in Non-Mammalian Vertebrates

In non-mammalian vertebrates, particularly fish, this compound plays a more direct and crucial role in reproductive physiology compared to mammals. wikipedia.orgresearchgate.net

Role in Fish Reproduction and Spermatogenesis (e.g., teleost fish, Atlantic salmon)

In teleost fish, the group that includes most bony fish like salmon, the primary and most potent androgen is not testosterone, but 11-ketotestosterone (11-KT). nih.govchesci.comresearchgate.net this compound is the direct precursor to 11-KT, making it a pivotal compound in male reproductive function. wikipedia.orgresearchgate.net The synthesis of 11-KT from this compound is essential for initiating and maintaining spermatogenesis, the process of sperm production. chesci.comresearchgate.netoup.com

Research has documented the functions of 11-KT, and by extension its precursor this compound, in various aspects of fish reproduction:

Spermatogenesis: 11-KT is critical for stimulating spermatogonial multiplication and the formation of spermatocytes. chesci.comresearchgate.net In the Japanese eel, the enzyme that synthesizes 11-KT, 11β-hydroxysteroid dehydrogenase (11β-HSD), is essential for the progression of spermatogenesis. oup.com

Secondary Sexual Characteristics: The development of male-specific physical traits, such as coloration and body shape, is mediated by 11-KT. chesci.com

Reproductive Behavior: Androgens like 11-KT are instrumental in inducing male reproductive behaviors. chesci.comfrontiersin.org

The gonads of a wide variety of teleost fish have demonstrated the ability to synthesize 11-oxygenated androgens like 11-KT from precursors such as this compound. researchgate.net This metabolic pathway highlights a significant divergence from mammalian physiology, where 11-oxygenation of androgens is primarily confined to the adrenal glands. researchgate.net

| Physiological Process in Teleost Fish | Role of this compound-Derived 11-Ketotestosterone (11-KT) | Reference |

|---|---|---|

| Spermatogenesis | Induces spermatogonial proliferation and meiosis. | chesci.comresearchgate.netoup.com |

| Secondary Sexual Traits | Controls the development of male-specific physical characteristics. | chesci.com |

| Reproductive Behavior | Mediates male-specific courtship and territorial displays. | chesci.comfrontiersin.org |

| Sexual Differentiation | Crucial for male sexual development in early life stages. | researchgate.netnih.gov |

Response to Environmental and Social Challenges in Animal Models

The endocrine system, including the production of steroid hormones, is a primary mechanism through which animals respond and adapt to environmental and social stimuli. nih.gov As an important steroid intermediate, this compound is implicated in these adaptive responses, particularly in fish.

Environmental Challenges: Studies on Atlantic salmon have investigated how environmental stressors impact steroidogenesis. gcu.ac.uk In one study, post-smolt Atlantic salmon were subjected to chronic hypoxia (low oxygen), an environmental stressor. gcu.ac.uk This challenge was found to affect the levels of several steroid hormones, including testosterone, and alter the expression of genes involved in the steroid biosynthesis pathway, such as cyp11a, which is a rate-limiting step in the production of all steroids, including this compound. gcu.ac.uk Because corticosteroids are also a key part of the fish stress response, and this compound's mechanism is linked to cortisol metabolism, it is positioned at a crossroads of reproductive and stress-response pathways. epa.govnewhaven.edu

Social Challenges: In many animal species, social status, particularly dominance and territoriality, is tightly linked to androgen levels. frontiersin.orgnih.gov In teleost fish, where 11-KT is the key androgen, circulating levels of this hormone often correlate with territorial and aggressive behaviors. frontiersin.org For instance, in the cichlid fish Astatotilapia burtoni, androgens are a critical output of the hypothalamic-pituitary-gonadal (HPG) axis that controls reproductive behavior. nih.gov The production of this compound is an obligatory step in the synthesis of the 11-KT that fuels these androgen-dependent social behaviors, linking it to the neuroendocrine response to social challenges.

Clinical Significance and Pathophysiological Implications

Adrenosterone in Adrenal Disorders

The adrenal cortex is the primary source of 11-oxygenated androgens, including this compound. nih.gov Dysregulation in adrenal steroidogenesis can lead to an overproduction of these compounds, contributing to the pathophysiology of several adrenal disorders.

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders affecting adrenal steroidogenesis. Over 95% of CAH cases are due to mutations in the CYP21A2 gene, leading to a deficiency of the 21-hydroxylase enzyme. wikipedia.orgmedlineplus.govmdpi.com This enzyme is crucial for the synthesis of cortisol and aldosterone. medlineplus.govmsdmanuals.com

A deficiency in 21-hydroxylase impairs the conversion of 17-hydroxyprogesterone (17OHP) and progesterone (B1679170) into their respective downstream products. wikipedia.orgmsdmanuals.com The resulting decrease in cortisol production disrupts the negative feedback loop to the pituitary gland, leading to increased secretion of adrenocorticotropic hormone (ACTH). wikipedia.orgtestcatalog.org Chronic ACTH overstimulation causes adrenal hyperplasia and a buildup of cortisol precursors, particularly 17OHP. wikipedia.orgtestcatalog.org These accumulated precursors are shunted into the androgen synthesis pathway, leading to an excess of androgens. wikipedia.orgmedlineplus.govmsdmanuals.com

Recent research highlights that this androgen excess is not limited to classical androgens. In patients with 21-hydroxylase deficiency, the "backdoor" pathway of androgen synthesis can be enhanced, where 17OHP is converted to the potent androgen dihydrotestosterone (B1667394) (DHT) without testosterone (B1683101) as an intermediate. mdpi.com Furthermore, studies have shown that in treated children with CAH, the androgen excess is significantly driven by elevated levels of 11-oxygenated androgens. nih.gov These findings suggest that 11-oxygenated androgens, including metabolites of this compound, may serve as important biomarkers for monitoring adrenal androgen status and treatment efficacy in CAH. nih.gov

In various states of androgen excess, the adrenal glands exhibit a hypersecretory response. nih.gov This can be particularly pronounced in conditions like Polycystic Ovary Syndrome (PCOS), where a significant subset of patients presents with elevated adrenal androgens. nih.govnih.gov The overproduction of adrenal androgens can lead to clinical signs such as hirsutism, acne, and virilization. mdpi.com

Association with Polycystic Ovary Syndrome (PCOS)

PCOS is the most common endocrine disorder in women of reproductive age, frequently characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology on ultrasound. nih.govresearchgate.net While the ovaries are a primary source of excess androgens in most women with PCOS, the adrenal glands also play a crucial role. nih.govtaramd.com

Between 20% and 50% of women with PCOS exhibit adrenal androgen excess, often identified by elevated levels of DHEAS. nih.govtaramd.comndnr.com In these women, the adrenal glands demonstrate an exaggerated response to ACTH stimulation, leading to increased production of androgens. nih.govndnr.com

Recent studies have broadened the understanding of androgen excess in PCOS to include the 11-oxygenated androgen pathway. Research indicates that women with PCOS have significantly elevated circulating levels of 11-oxygenated androgens, including 11β-hydroxyandrostenedione (11OHA4), 11-ketoandrostenedione (this compound), and the potent androgen 11-ketotestosterone (B164220) (11KT). nih.gov In fact, 11KT has been identified as a predominant 11-oxygenated androgen in the circulation of women with PCOS. nih.gov This adrenal-derived androgen excess contributes to the clinical manifestations of hyperandrogenism, such as acne, hirsutism, and androgenic alopecia, which are hallmark features of the syndrome. researchgate.netnih.gov The dysregulation of this pathway is considered an intrinsic, heritable trait in the pathophysiology of PCOS. nih.govelsevierpure.com

| Androgen | Typical Finding in PCOS | Source | Significance |

|---|---|---|---|

| DHEAS | Elevated in 20-50% of cases | Adrenal | Classic marker of adrenal androgen excess. nih.govndnr.com |

| Androstenedione (B190577) (A4) | Often elevated | Ovarian and Adrenal | Key precursor for testosterone. nih.gov |

| 11-ketotestosterone (11KT) | Elevated | Adrenal (via precursors) | A potent, predominantly adrenal-derived androgen contributing to hyperandrogenism. nih.gov |

| 11-ketoandrostenedione (this compound) | Elevated | Adrenal | Precursor to 11KT and a marker of 11-oxygenated pathway activity. nih.gov |

Implications in Prostate Cancer Research

Prostate cancer is a disease highly dependent on androgen receptor (AR) signaling. nih.govnih.gov Standard treatment for advanced prostate cancer involves androgen deprivation therapy (ADT) to reduce testicular androgen production. nih.govnih.gov However, the disease often progresses to a castration-resistant state (CRPC), where the cancer continues to grow despite low levels of testosterone. nih.govnih.gov

Research has revealed that adrenal-derived 11-oxygenated androgens are crucial drivers of CRPC. nih.govnih.gov Because they originate from the adrenal glands, these androgens persist in circulation after testicular androgen production is suppressed by ADT. nih.govnih.gov In patients with CRPC, 11-ketotestosterone (11KT) becomes the predominant circulating active androgen. nih.govnih.gov

Prostate cancer cells possess the necessary enzymatic machinery to convert circulating adrenal precursors, such as this compound, into potent AR agonists. nih.gov The intratumoral metabolism of these steroids is a key mechanism for maintaining AR activation and promoting tumor growth. nih.gov this compound (11-ketoandrostenedione) can be converted to the highly potent 11KT within the cancer cells. oup.com Furthermore, these 11-oxygenated androgens can be metabolized to compounds like 11-ketodihydrotestosterone (B1662675) (11KDHT), which also has a strong affinity for the androgen receptor. nih.gov The presence and metabolism of this alternative androgen pathway within the tumor microenvironment provide a mechanism for resistance to conventional ADT and represent a significant area of research for developing new therapeutic strategies for CRPC. nih.govnih.govnih.gov

| Compound | Role in CRPC | Metabolic Pathway |

|---|---|---|

| This compound (11-ketoandrostenedione) | Circulating adrenal precursor. | Converted intratumorally to 11KT by enzymes like AKR1C3. oup.com |

| 11-ketotestosterone (11KT) | Potent AR agonist; predominant active androgen in CRPC patients. | Activates the androgen receptor, driving cancer progression. nih.govnih.gov |

| 11-ketodihydrotestosterone (11KDHT) | Potent AR agonist. | Formed from 11KT via 5α-reductase activity within cancer cells. nih.gov |

Suppressor Effects on Metastatic Progression in Cancer Cell Lines

The direct role of this compound in the suppression of metastatic progression in cancer cell lines is an area with limited specific research. However, the broader context of androgens and their influence on cancer metastasis provides some insight into potential mechanisms. Metastasis is a complex process involving cell invasion, survival in circulation, and colonization of distant organs. This process is regulated by various factors, including hormones and metastasis suppressor genes.

The androgen receptor (AR) is expressed in various cancers, including prostate and breast cancer, and its role in metastasis is multifaceted and can be context-dependent. In prostate cancer, for instance, metastases to the adrenal glands are believed to be driven by the rich microenvironment of androgen precursors, which can be converted to testosterone and stimulate tumor growth. nih.govelsevierpure.comresearchgate.net Studies on prostate cancer cell lines have shown that they can acquire the ability to synthesize androgens from cholesterol, which may contribute to androgen-independent growth and progression. nih.gov

In breast cancer, the effect of androgens is also complex. Some adrenal androgens have been shown to stimulate the proliferation of certain breast cancer cell lines through direct activation of the estrogen receptor-alpha (ERα). nih.gov Conversely, the metastasis suppressor gene Nm23-H1 has been shown to reduce metastasis in several cancer models, including breast cancer. nih.govnih.gov While some hormonal compounds, like high-dose medroxyprogesterone (B1676146) acetate, can upregulate Nm23-H1 expression, a direct link between this compound and the regulation of Nm23-H1 or other metastasis suppressor genes has not been established. nih.gov

Correlation with Body Mass Index and Physiological Function

This compound's relationship with body mass index (BMI) and its physiological functions are primarily understood through its role as an adrenal androgen and its metabolic effects. Androgens, as a class of hormones, are known to be significant modulators of body composition and fat distribution in both males and females. researchgate.netnih.gov

Studies examining the correlation between various adrenal androgens and BMI have produced varied results, often dependent on age, sex, and metabolic conditions like polycystic ovary syndrome (PCOS). In some populations, a negative correlation has been observed between androgen levels and BMI. For example, one study noted that in men of reproductive age, androstenedione and testosterone concentrations were negatively associated with BMI. researchgate.net However, other research, particularly in children, found no significant relationship between serum adrenal androgen levels and BMI after controlling for age. nih.gov In women with PCOS, the relationship is more complex, with some studies showing higher levels of certain androgens in non-obese patients compared to obese ones. nih.gov

Physiologically, this compound is considered to have weak androgenic effects on its own but serves as a prohormone. Its purported effects on body composition, such as reducing fat mass and increasing lean body mass, have led to its marketing as a dietary supplement. nih.gov The mechanisms behind these effects are thought to be related to the modulation of metabolic processes. Androgens can influence adiposity and body fat distribution, with low androgen levels in men often associated with visceral obesity. researchgate.net Testosterone replacement therapy has been shown in some cases to improve body composition. nih.gov While specific data on this compound is less abundant, its role as an androgen precursor suggests it is involved in the broader physiological functions attributed to this class of steroid hormones, including the maintenance of muscle and bone mass and the regulation of fat metabolism.

Interactive Table: Correlation of Adrenal Androgens with Body Mass Index (BMI) in Various Studies

| Study Population | Androgen(s) Studied | Correlation with BMI | Reference(s) |

| Men (Reproductive Age) | Androstenedione, Testosterone | Negative | researchgate.net |

| Children (7-12 years) | Adrenal Androgens | No significant correlation (age-adjusted) | nih.gov |

| Women with PCOS | Androstenedione (A4), DHEAS | Higher in low-BMI vs. high-BMI patients | nih.gov |

| Men | Dehydroepiandrosterone (B1670201), Androstenedione, Testosterone | Negative correlation at age 18 | researchgate.net |

| Kidney Transplant Recipients (Men) | Adropin (correlation with fat mass) | Negative | mdpi.com |

Analytical Methodologies for Adrenosterone and Its Metabolites in Biological Matrices

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of steroid analysis, enabling the separation of complex mixtures into individual components. When coupled with mass spectrometry, it provides a powerful tool for the unambiguous identification and quantification of adrenosterone and its metabolites. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for steroid profiling. mdpi.com Due to the low volatility of steroids, a derivatization step is typically required before GC-MS analysis to make them suitable for gas chromatography. nih.govnih.gov This method offers high sensitivity and specificity, and the resulting mass spectra can be compared against extensive libraries for confident identification. researchgate.net

A study investigating the urinary metabolism of this compound utilized GC-MS to identify its major metabolites. Following oral administration, researchers observed a significant increase in the excretion of 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, and 11-oxoetiocholanolone. nih.gov Minor metabolites were also identified, providing a comprehensive metabolic profile. nih.gov

For anti-doping purposes, GC-C-IRMS is the definitive method to distinguish between endogenous and exogenous sources of steroids. nih.govdshs-koeln.de This technique measures the carbon isotope ratio (¹³C/¹²C) of the detected steroid. nih.gov Since synthetic steroids are typically depleted in ¹³C compared to their endogenous counterparts, GC-C-IRMS can confirm the administration of a prohibited substance. dshs-koeln.de In the context of this compound, GC-C-IRMS has been successfully used to confirm the exogenous origin of its major metabolites in urine samples. nih.gov

Table 1: GC-MS and GC-C-IRMS in this compound Analysis

| Technique | Application | Key Findings | Reference |

| GC-MS | Identification of urinary metabolites | Identified major metabolites: 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, 11-oxoetiocholanolone. | nih.gov |

| GC-C-IRMS | Confirmation of exogenous administration | Confirmed the synthetic origin of this compound metabolites based on carbon isotope ratios. | researchgate.netnih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant technique in steroid analysis, offering high sensitivity, specificity, and the ability to analyze multiple analytes simultaneously without the need for derivatization. mdpi.comnih.govsemanticscholar.org This makes it particularly suitable for high-throughput clinical and research applications. nih.govlcms.cz

One study detailed an LC-MS/MS method using atmospheric pressure chemical ionization (APCI) for the determination of this compound and its metabolites in human urine. researchgate.net While the parent this compound was not detected by this LC-MS method due to low intensity, its metabolites were successfully identified and quantified. researchgate.net

Table 2: LC-MS/MS and UPLC-MS/MS in this compound and Steroid Analysis

| Technique | Matrix | Key Features | Reference |

| LC/APCI/MS | Human Urine | Determined excretion profile of this compound metabolites. | researchgate.net |

| UPLC-MS/MS | Human Plasma/Serum | Rapid, high-throughput analysis of multiple steroids without derivatization. | lcms.cz |

| 2D UPLC-MS/MS | Serum | Simplified sample preparation with online clean-up. |

High-performance liquid chromatography (HPLC) is a versatile separation technique widely used in steroid analysis. researchgate.net When coupled with detectors like ultraviolet (UV) or fluorescence detectors, it can provide reliable quantification of steroids. mdpi.com Reversed-phase HPLC, often using C18 columns, is a common approach for separating a wide range of steroids. mdpi.comnih.gov

Research has demonstrated the successful separation of major adrenal steroids, including those in the biosynthetic pathway of this compound, using multistep gradient elution with a reversed-phase HPLC system. nih.gov The choice of solvent system and stationary phase is critical for achieving optimal resolution of structurally similar steroids. nih.gov While not as sensitive or specific as mass spectrometry-based methods for complex biological samples, HPLC remains a valuable tool, particularly in pharmaceutical analysis and for methods involving fluorescent derivatization to enhance sensitivity. mdpi.comntu.edu.tw

Sample Preparation Techniques for Steroid Analysis

Before instrumental analysis, steroids must be extracted and purified from the biological matrix to remove interfering substances and concentrate the analytes. nih.govaustinpublishinggroup.com The choice of sample preparation technique depends on the nature of the sample (e.g., urine, plasma, serum) and the subsequent analytical method. mdpi.com

Liquid-liquid extraction (LLE) is a conventional and widely used method for extracting steroids from aqueous biological fluids like plasma and serum. austinpublishinggroup.comaustinpublishinggroup.com This technique partitions the analytes between the aqueous sample and an immiscible organic solvent based on their relative polarities. austinpublishinggroup.com Non-polar steroids are typically extracted into solvents such as methyl tert-butyl ether, ethyl acetate, or a mixture of hexane (B92381) and ethyl acetate. austinpublishinggroup.comnih.gov

Supported liquid extraction (SLE) is a more modern variation that immobilizes the aqueous sample on an inert solid support, after which the organic solvent is passed through to extract the analytes. austinpublishinggroup.comnih.gov This can be automated in a 96-well plate format for high-throughput applications. nih.govresearchgate.net Salting-out assisted LLE (SALLE) is another modification where a salt is added to the aqueous phase to enhance the transfer of analytes into the organic phase. mdpi.com

Solid phase extraction (SPE) is a highly effective and versatile technique for sample clean-up and pre-concentration of steroids. austinpublishinggroup.comsterlitech.com It offers high recovery and can significantly reduce matrix effects. austinpublishinggroup.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The choice of sorbent is crucial and depends on the properties of the analytes. austinpublishinggroup.com

For steroid analysis, reversed-phase sorbents like C18 are commonly used. nih.govnih.gov The steroids are retained on the sorbent while more polar interfering substances are washed away. The retained steroids are then eluted with an organic solvent. researchgate.net SPE can be adapted for various biological matrices and is often a key step in methods aiming for high sensitivity and accuracy. nih.gov

Table 3: Common Sample Preparation Techniques for Steroid Analysis

| Technique | Principle | Common Application | Advantages | Reference |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Extraction of steroids from plasma and serum. | Simple, cost-effective. | austinpublishinggroup.comaustinpublishinggroup.com |

| Solid Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Clean-up and concentration of steroids from urine and plasma. | High recovery, effective removal of interferences. | austinpublishinggroup.comsterlitech.comnih.gov |

Derivatization Methods for GC-MS Analysis (e.g., Silylation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for steroid analysis. However, steroids like this compound contain polar functional groups (hydroxyl and ketone groups) that make them non-volatile. To analyze these compounds using GC, a chemical modification process known as derivatization is necessary to increase their volatility and thermal stability. diva-portal.orgtheses.cz

Silylation is the most common derivatization technique employed for steroid analysis. diva-portal.orgresearchgate.net This process involves replacing the active hydrogen atoms in the hydroxyl groups of the steroid metabolites with a trimethylsilyl (B98337) (TMS) group. This conversion into TMS ethers makes the molecules less polar, more volatile, and more suitable for GC analysis. researchgate.net

Common silylating agents include:

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) brjac.com.brmdpi.com

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net

Often, these reagents are used with a catalyst and a reducing agent to facilitate the reaction, especially for more complex steroids. A widely used mixture includes MSTFA, ammonium (B1175870) iodide (NH₄I) as a catalyst, and dithioerythritol (B556865) (DTE). mdpi.comresearchgate.net This combination is effective for silylating even hindered hydroxyl groups and enolizable ketone groups, leading to stable derivatives that produce intense molecular ion peaks in the mass spectrometer, thereby enhancing detection sensitivity. mdpi.com The derivatization reaction is typically performed at elevated temperatures (e.g., 80°C) for a specific duration (e.g., 10-40 minutes) to ensure the reaction is complete. mdpi.com

Table 1: Common Reagents for Silylation Derivatization of Steroids

| Reagent/Catalyst | Full Name | Purpose |

|---|---|---|

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Primary silylating agent; donates TMS groups. |

| BSTFA | Bis(trimethylsilyl)trifluoroacetamide | Alternative primary silylating agent. |

| NH₄I | Ammonium Iodide | Catalyst to enhance the silylation of hindered groups. |

| DTE | Dithioerythritol | Reducing agent used in conjunction with other reagents. |

| TMIS | Trimethyliodosilane | A strong catalyst used for enolisation-silylation of keto groups. theses.cz |

Receptor Binding Assays for Activity Profiling

Receptor binding assays (RBAs) are used to determine the affinity of a ligand, such as this compound, for a specific biological receptor. youtube.com These assays are crucial for profiling the compound's potential biological and hormonal activity. The principle is based on the competition between a labeled ligand (often radioactive or fluorescent) and an unlabeled ligand (the test compound, e.g., this compound) for a limited number of receptor binding sites. youtube.com

For this compound, the primary target for activity profiling would be steroid hormone receptors, particularly the androgen receptor (AR). nih.govnih.gov In a typical competitive RBA:

A recombinant receptor, such as the ligand-binding domain (LBD) of the human AR, is prepared. nih.gov

The receptor is incubated with a known, fixed concentration of a high-affinity radiolabeled androgen (e.g., tritiated dihydrotestosterone).

Varying concentrations of the unlabeled test compound (this compound) are added to the mixture.

this compound competes with the radiolabeled androgen for binding to the AR. The amount of radiolabeled ligand that remains bound to the receptor is inversely proportional to the binding affinity and concentration of this compound.

By measuring the decrease in the bound radioactive signal, the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value represents the concentration of this compound required to displace 50% of the labeled ligand, providing a quantitative measure of its binding affinity. Such assays allow for the ranking of compounds based on their ability to interact with the receptor, thereby helping to predict their potential androgenic effects. nih.gov

Application in Doping Control Research

This compound is prohibited in sports by the World Anti-Doping Agency (WADA) due to its potential anabolic effects. dshs-koeln.denih.gov Its detection in athlete samples is a key focus of anti-doping research, which has led to the development of specific and sensitive analytical criteria.

The administration of this compound is not detected by monitoring the parent compound, but rather through the identification and quantification of its major urinary metabolites. nih.govresearchgate.net Following oral administration, this compound is extensively metabolized in the body. Research has identified several key metabolites that serve as markers of its use. nih.gov

The primary metabolites monitored in doping control are:

11β-hydroxyandrosterone

11β-hydroxyetiocholanolone

11-oxoandrosterone

11-oxoetiocholanolone

Studies involving administration trials have shown a substantial increase in the urinary excretion of these compounds after this compound intake. nih.gov Based on these findings, and analysis of urine samples from a large reference population of elite athletes, anti-doping laboratories have established screening criteria. nih.govresearchgate.net A sample may be considered suspicious for this compound use if it meets criteria such as:

An absolute concentration of 11β-hydroxyandrosterone greater than 10,000 ng/mL. nih.govresearchgate.net

A ratio of 11β-hydroxyandrosterone to 11β-hydroxyetiocholanolone greater than 20. nih.govresearchgate.net

More recent research has also proposed employing 11-ketotestosterone (B164220), another metabolite of this compound, as a target analyte, suggesting a urinary concentration threshold of 130 ng/mL. nih.govresearchgate.net

Table 2: Key Urinary Metabolites for this compound Doping Control

| Metabolite | Status | Typical Screening Marker |

|---|---|---|

| 11β-hydroxyandrosterone | Major | Yes (Concentration and Ratio) |

| 11β-hydroxyetiocholanolone | Major | Yes (Used in Ratio) |

| 11-oxoandrosterone | Major | Yes |

| 11-oxoetiocholanolone | Major | Yes |

| 11-ketotestosterone | Major | Yes (Proposed new marker with threshold) nih.gov |

| 3α,17β-dihydroxy-5β-androstan-11-one | Minor | Identified in metabolism studies nih.gov |

| 3α-hydroxyandrost-4-ene-11,17-dione | Minor | Identified in metabolism studies nih.gov |

| 3α,11β-dihydroxyandrost-4-en-17-one | Minor | Identified in metabolism studies nih.gov |

When a urine sample returns a suspicious result based on metabolite concentrations or ratios, a confirmation procedure is required to definitively distinguish between the natural (endogenous) production of the steroid and its administration from a synthetic (exogenous) source. nih.govnih.gov This is accomplished using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.govnih.gov

This technique measures the ratio of the stable carbon isotopes, carbon-13 (¹³C) and carbon-12 (¹²C), within the steroid molecules. The key principle is that synthetic steroids, typically manufactured from plant-based sources, have a different ¹³C/¹²C ratio compared to steroids produced naturally by the human body. nih.gov

In the context of this compound, the CIR analysis is performed on its main metabolites, such as 11β-hydroxyandrosterone. nih.govnih.gov The isotopic ratio of the target metabolite is compared to that of an endogenous reference compound (ERC) in the same sample, such as pregnanediol. nih.govmdpi.com A significant difference in these isotopic ratios provides conclusive evidence of the administration of exogenous this compound. nih.gov This method is a cornerstone of modern anti-doping and is accepted by WADA to confirm the origin of a prohibited substance. nih.govresearchgate.net

Table 3: Overview of Carbon Isotope Ratio (CIR) Analysis for this compound

| Parameter | Description |

|---|---|

| Technique | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.gov |

| Principle | Differentiates between endogenous and exogenous steroids based on their ¹³C/¹²C isotopic signatures. |

| Target Compounds (TC) | Key metabolites of this compound (e.g., 11β-hydroxyandrosterone, 11-ketotestosterone). nih.govmdpi.com |

| Endogenous Reference Compound (ERC) | A naturally occurring steroid in the same sample used for comparison (e.g., pregnanediol). nih.govmdpi.com |

| Outcome | Confirms the exogenous origin of the detected this compound metabolites, providing definitive proof of doping. nih.gov |

Future Directions and Emerging Research Areas

Further Elucidation of Novel Metabolic Pathways

The metabolism of Adrenosterone is known to produce several key compounds. It is synthesized from androstenedione (B190577) through the action of two enzymes: cytochrome P450 11B1 and corticosteroid 11-beta-dehydrogenase isozyme 1. nih.gov Once formed, this compound is metabolized into various other steroids. Studies have identified its principal urinary metabolites as 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, and 11-oxoetiocholanolone. ebi.ac.ukdshs-koeln.de Minor metabolites have also been identified, including 3α,17β-dihydroxy-5β-androstan-11-one, 3α-hydroxyandrost-4-ene-11,17-dione, and 3α,11β-dihydroxyandrost-4-en-17-one. ebi.ac.ukdshs-koeln.de

Future research should focus on identifying any as-yet-undiscovered metabolic pathways. The complex interplay of enzymes in steroidogenesis suggests that other, less abundant but potentially biologically significant, metabolites of this compound may exist. nih.gov Advanced metabolomic approaches could be employed to trace the fate of this compound in various tissues and identify novel downstream products. Understanding the complete metabolic network is crucial for a comprehensive picture of its endocrine function.

Comprehensive Assessment of this compound's Receptor Interactions

This compound is recognized as a steroid hormone with weak androgenic properties. medchemexpress.com Its primary mechanism of action is believed to be as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to the active glucocorticoid cortisol. ebi.ac.ukmedchemexpress.comncats.io this compound's androgenic effects are also attributed to its conversion to the more potent androgen, 11-ketotestosterone (B164220). ncats.io

However, a comprehensive assessment of its interactions with the full spectrum of steroid receptors is still needed. While its effects on the androgen receptor are acknowledged, its potential binding affinity and modulatory effects on other nuclear receptors, such as the glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors, are not fully characterized. creative-diagnostics.com Neuroactive steroids are known to interact with a wide array of receptors, including GABA, serotonin, and NMDA receptors. nih.gov Future studies should investigate whether this compound or its metabolites exhibit similar neuroactive properties. A thorough investigation of its receptor interaction profile will provide a more complete understanding of its physiological roles.

Investigation of this compound's Role in Specific Disease Pathogenesis

Preliminary research has indicated a potential role for this compound in disease processes. Notably, it has been shown to act as a suppressor of metastatic progression in certain human cancer cells. medchemexpress.com This anti-metastatic effect suggests a potential therapeutic application in oncology that warrants further investigation.

Given that sex steroids can influence the pathogenesis of cardiovascular diseases, exploring this compound's impact in this area is another important avenue of research. nih.gov Its role as an inhibitor of 11β-HSD1 is particularly relevant, as this enzyme is implicated in metabolic syndrome and cardiovascular disease. A deeper investigation into the mechanisms by which this compound influences cancer cell motility and its effects on vascular function could uncover new therapeutic strategies for these conditions.

Development of Advanced Analytical Techniques for Trace Analysis

The detection of this compound and its metabolites in biological fluids is critical for both clinical research and anti-doping applications. Current methods, such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), are well-established for identifying and quantifying these compounds in urine. dshs-koeln.deresearchgate.net These techniques are sensitive enough to detect the administration of this compound and are used to establish criteria for doping control. dshs-koeln.dedshs-koeln.descispace.com Liquid chromatography with atmospheric pressure chemical ionization mass spectrometry (LC/APCI/MS) has also been utilized for the determination of this compound and its metabolites. researchgate.net

Future research should aim to develop even more sensitive and high-throughput analytical methods. The ability to detect trace levels of this compound and its metabolites in various biological matrices, such as blood and tissue, would provide a more detailed understanding of its pharmacokinetics and tissue-specific metabolism. The development of advanced analytical techniques will be crucial for both research and diagnostic purposes.

Exploration of Stereoselective Biocatalysis for Steroid Modifications

The chemical synthesis of modified steroids can be a complex and challenging process. nih.gov Biocatalysis, using enzymes to perform specific chemical reactions, offers a powerful alternative for the regio- and stereoselective modification of steroid scaffolds. researchgate.nettaylorfrancis.com Enzymes such as cytochrome P450 monooxygenases have been successfully used for the hydroxylation of steroids at specific positions, a key step in the synthesis of many pharmaceutically active compounds. nih.govnih.gov

常见问题

What are the critical safety considerations when handling Adrenosterone in laboratory environments?

Level: Basic